Quinoxaline-2,3-dithione

Description

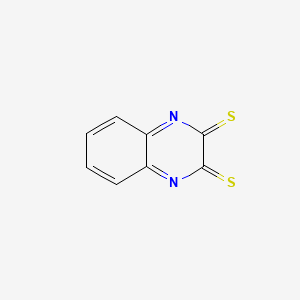

Structure

2D Structure

3D Structure

Properties

CAS No. |

86843-72-3 |

|---|---|

Molecular Formula |

C8H4N2S2 |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

quinoxaline-2,3-dithione |

InChI |

InChI=1S/C8H4N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H |

InChI Key |

ABYFKCTTZZGNIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=S)C(=S)N=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoxaline 2,3 Dithione and Its Derivatives

Thionation Strategies for Quinoxaline-2,3(1H,4H)-dione Precursors

A primary and efficient route to quinoxaline-2,3-dithione involves the direct thionation of the corresponding dione (B5365651), quinoxaline-2,3(1H,4H)-dione. This conversion of carbonyl groups to thiocarbonyl groups is a fundamental transformation in the synthesis of this heterocyclic compound.

Utilization of Phosphorous Pentasulfide in Organic Solvents

Phosphorus pentasulfide (P₄S₁₀) is a widely employed and effective thionating agent for the synthesis of this compound from its dione precursor. nih.govresearchgate.net This method is a cornerstone in preparing quinoxaline (B1680401) dithione derivatives. nih.gov The reaction is typically carried out by heating the quinoxaline-2,3(1H,4H)-dione with P₄S₁₀ in a high-boiling organic solvent. Pyridine (B92270) is a commonly used solvent for this transformation, where it can also act as a catalyst. nih.gov Thionation of N-alkylated quinoxaline-2,3-diones with phosphorus pentasulfide in refluxing pyridine has been shown to produce a variety of alkylated this compound derivatives. nih.gov

| Precursor | Thionating Agent | Solvent | Conditions | Product | Yield |

| Quinoxaline-2,3(1H,4H)-dione | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine | Reflux | This compound | Not specified |

| N-alkyl quinoxalinone | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine | Reflux | N-alkyl quinoxaline-2-thione | Not specified |

Application of Zwitterionic Dipyridine-Diphosphorus Pentasulfide Complexes

A more refined approach to thionation involves the use of a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex. This reagent offers a milder and often more efficient alternative to phosphorus pentasulfide alone. The thionation of quinoxaline-2,3(1H,4H)-dione with this complex in refluxing pyridine for one hour has been reported to produce quinoxaline-2,3(1H,4H)-dithione in a high yield of 83%. nih.gov

| Precursor | Thionating Agent | Solvent | Time | Product | Yield |

| Quinoxaline-2,3(1H,4H)-dione | Zwitterionic dipyridine-diphosphorus pentasulfide complex | Pyridine | 1 hour | Quinoxaline-2,3(1H,4H)-dithione | 83% |

Substitution Reactions of Halogenated Quinoxaline Precursors

An alternative synthetic pathway to this compound starts from 2,3-dichloroquinoxaline (B139996). This commercially available and readily prepared starting material serves as a versatile building block for various quinoxaline derivatives. arabjchem.org The presence of two chlorine atoms at the C2 and C3 positions makes it an excellent substrate for nucleophilic aromatic substitution reactions with sulfur-containing nucleophiles. arabjchem.org

Reaction of 2,3-Dichloroquinoxaline with Thionating Reagents

The reaction of 2,3-dichloroquinoxaline with various thionating agents provides a direct route to this compound. researchgate.net Thiourea (B124793) is a commonly used reagent for this purpose. The reaction of 2,3-dichloroquinoxaline with thiourea affords quinoxaline-2,3(1H,4H)-dithione in moderate to good yields. nih.govresearchgate.net The process typically involves refluxing the reactants in a suitable solvent like ethanol (B145695), followed by treatment with an aqueous base such as sodium hydroxide (B78521). rsc.org

| Precursor | Reagent | Solvent | Conditions | Product | Yield |

| 2,3-Dichloroquinoxaline | Thiourea | Ethanol | Reflux, then NaOH(aq) | This compound | 80-85% rsc.org |

Reaction of 2,3-Dichloroquinoxaline with Sodium Hydrogen Sulfide (B99878)

Sodium hydrogen sulfide (NaSH) is another effective nucleophile for the synthesis of this compound from 2,3-dichloroquinoxaline. nih.govresearchgate.net This reaction has been reported to provide the highest yield of the target compound. nih.gov The procedure involves treating 2,3-dichloroquinoxaline with sodium hydrogen sulfide in ethanol under reflux for 5 hours, followed by neutralization with an acid. This method resulted in an 86% yield of quinoxaline-2,3(1H,4H)-dithione. nih.gov

| Precursor | Reagent | Solvent | Time | Conditions | Product | Yield |

| 2,3-Dichloroquinoxaline | Sodium Hydrogen Sulfide (NaSH) | Ethanol | 5 hours | Reflux, then acid neutralization | Quinoxaline-2,3(1H,4H)-dithione | 86% nih.gov |

Advanced Synthetic Approaches to this compound Derivatives

The versatile reactivity of the sulfur atoms in this compound allows for further modification to generate a diverse range of derivatives. The most common reactions involve deprotonation followed by electrophilic attack at the sulfur atoms. researchgate.net This reactivity has been exploited to synthesize various substituted derivatives and poly-fused heterocyclic ring systems. researchgate.net For instance, the reaction of this compound with alkynonitriles in dioxane with potassium hydroxide at room temperature for one hour leads to the formation of S,S-diadducts. nih.govresearchgate.net Similarly, reaction with 3-phenyl-2-propynonitrile under similar conditions for five hours also yields the corresponding S,S-diadduct. nih.govresearchgate.net Furthermore, reaction with acetylene (B1199291) in dioxane with potassium hydroxide at elevated temperatures (200–250 °C) for one hour results in the formation of a tetracyclic dithiin derivative. nih.govresearchgate.net

| Starting Material | Reagent(s) | Solvent | Conditions | Product |

| This compound | Alkynonitriles, KOH | Dioxane | 20–25 °C, 1 h | S,S-diadducts nih.govresearchgate.net |

| This compound | 3-Phenyl-2-propynonitrile, KOH | Dioxane | 20–25 °C, 5 h | S,S-diadduct nih.govresearchgate.net |

| This compound | Acetylene, KOH | Dioxane | 200–250 °C, 1 h | 1,4-Dithiino[2,3-b]quinoxaline derivative nih.govresearchgate.net |

Multicomponent and One-Pot Condensation Protocols

One-pot synthesis and multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.net These approaches reduce the need for intermediate purification, saving time, and reducing solvent waste.

The most common approach to the quinoxaline scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. arkat-usa.org While traditionally a two-step process, numerous one-pot methodologies have been developed. For instance, an iron-catalyzed one-pot synthesis has been reported via the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov In this method, the iron complex catalyzes both the reduction of the nitro group to an amine and the oxidation of the diol to a dicarbonyl, which then undergo in-situ condensation to form the quinoxaline ring. nih.gov

Another efficient one-pot protocol involves the reaction of o-phenylenediamine (B120857) and oxalic acid at room temperature under solvent-free conditions to produce 1,4-dihydro-quinoxaline-2,3-dione, a direct precursor to the target dithione. ias.ac.in The thionation of this dione is then required to yield this compound. nih.gov Thionating agents such as phosphorus pentasulfide or Lawesson's reagent are typically used for this conversion. nih.gov

Multicomponent reactions for quinoxaline synthesis often involve the reaction of an o-phenylenediamine, an aldehyde, and another component, though these are more common for synthesizing substituted quinoxalines rather than the parent 2,3-dithione. researchgate.netmdpi.com

Table 1: Examples of One-Pot Syntheses for Quinoxaline Scaffolds

| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| 2-Nitroanilines, Vicinal Diols | Iron Complex (Knölker complex) | Substituted Quinoxalines | No external redox agents, water as sole byproduct | nih.gov |

| o-Phenylenediamine, Oxalic Acid | Solvent-free, Room Temperature Grinding | Quinoxaline-2,3-dione | High atom economy, green conditions | ias.ac.in |

| o-Phenylenediamine, Benzoin | Glacial Acetic Acid, Reflux | 2,3-Diphenylquinoxaline | High yield | umich.edu |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inudayton.edu This technology has been successfully applied to the synthesis of quinoxaline derivatives.

The condensation of 1,2-diamines with α-dicarbonyl compounds can be significantly expedited using microwave irradiation. arkat-usa.org For example, the reaction of o-phenylenediamine with benzil (B1666583) in the presence of a catalyst like magnesium bromide etherate or on a solid support like acidic alumina (B75360) can be completed in minutes under microwave heating, often in solvent-free conditions. scispace.comjocpr.comresearchgate.net These rapid, solvent-free methods provide excellent yields (often 80-97%) and simplify the work-up process, making them environmentally benign alternatives. e-journals.inscispace.comresearchgate.net

Specifically for derivatives, dichloroquinoxaline can be reacted with various nucleophiles under microwave irradiation at 160°C for just 5 minutes to produce a range of substituted quinoxalines in high yields without the need for a catalyst. udayton.edu This highlights the general utility of microwave-assisted synthesis for functionalizing the quinoxaline core. The synthesis of this compound itself can be achieved by reacting 2,3-dichloroquinoxaline with a sulfur source like sodium hydrogen sulfide under microwave heating to accelerate the substitution reaction. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

| Reactants | Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine, Benzoin | Conventional Heating | 2 hours | 98% | Glacial Acetic Acid, Reflux | umich.edu |

| o-Phenylenediamine, Benzoin | Microwave Irradiation | 3 minutes | 96% | Glacial Acetic Acid, 450W | umich.edu |

| Substituted o-Phenylenediamines, 1,2-Diketones | Conventional Heating | Hours | Varies | Various solvents | arkat-usa.org |

| Substituted o-Phenylenediamines, 1,2-Diketones | Microwave Irradiation | 1-3.5 minutes | 80-90% | Solvent-free or minimal solvent | e-journals.injocpr.com |

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, represents a highly sustainable synthetic approach by minimizing or eliminating the use of solvents. rsc.org This technique has been effectively used for the synthesis of quinoxaline precursors.

A notable example is the one-pot reaction between substituted o-phenylene diamine and oxalic acid, which, when ground together in a mortar and pestle at room temperature, produces 1,4-dihydro-quinoxaline-2,3-diones in good to very good yields. ias.ac.in This simple, solvent-free grinding method proceeds until the mixture turns into a melt, after which the product can be crystallized. ias.ac.in The reaction demonstrates excellent atom economy and is operationally simple. ias.ac.in

Another advanced mechanochemical method involves using a mini cell homogenizer to mix and agitate aromatic 1,2-diamines and 1,2-dicarbonyl compounds with stainless steel balls. rsc.org This technique affords the corresponding quinoxalines via cyclocondensation within minutes, often in quantitative yields and high purity, eliminating the need for a catalyst and subsequent purification steps. rsc.org As water is the only byproduct, the E-factor (Environmental Factor) of this method is near zero, highlighting its exceptional green credentials. rsc.org

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly guiding the development of new synthetic routes for this compound and its derivatives. ekb.eg The focus is on creating environmentally friendly and efficient processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. ekb.eg

Several of the aforementioned techniques align with green chemistry principles:

Solvent-Free Reactions : Both microwave-assisted and mechanochemical methods often operate without a solvent, which is a major source of chemical waste. ias.ac.inscispace.comrsc.org The catalyst-free homogenization technique, with its near-zero E-factor, is a prime example of a sustainable process. rsc.org

Catalysis : The use of recyclable, heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, offers a green alternative to stoichiometric reagents. nih.gov Organocatalysts are also being explored to replace traditional metal catalysts. nih.gov

Energy Efficiency : Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, leading to significant energy savings compared to conventional heating. umich.edue-journals.in

Atom Economy : One-pot and multicomponent reactions are designed to maximize the incorporation of reactant atoms into the final product, thus minimizing waste. researchgate.netias.ac.in The reaction of o-phenylene diamine and oxalic acid via grinding is noted for its unsurpassed atom economy. ias.ac.in

The development of synthetic protocols using greener solvents like ethanol or water, or eliminating solvents entirely, is a key trend in the sustainable synthesis of these important heterocyclic compounds. nih.gov

Chemical Reactivity and Derivatization Pathways of Quinoxaline 2,3 Dithione

Electrophilic Attack Mechanisms on Sulfur Centers

The most common reactions involving quinoxaline-2,3-dithione proceed through the sulfur centers. researchgate.net The compound can be deprotonated at the nitrogen atoms, enhancing the nucleophilicity of the sulfur atoms, which then readily react with various electrophiles. researchgate.net This reactivity allows for the straightforward synthesis of a wide range of S-substituted derivatives.

The primary mechanism involves an initial deprotonation, typically by a base, to form a dianionic intermediate. This intermediate then acts as a potent bis-nucleophile, attacking electrophilic reagents to form new carbon-sulfur bonds. Common electrophiles used in these reactions include alkyl halides and acyl chlorides, leading to the formation of 2,3-bis(alkylthio)quinoxalines and 2,3-bis(acylthio)quinoxalines, respectively. These S-alkylation and S-acylation reactions are fundamental for the derivatization of the this compound core.

Table 1: Examples of Electrophilic Attack on this compound

| Electrophile | Product | Reaction Type |

|---|---|---|

| Alkyl Halide (R-X) | 2,3-bis(alkylthio)quinoxaline | S-Alkylation |

| Acyl Chloride (R-COCl) | 2,3-bis(acylthio)quinoxaline | S-Acylation |

| α-Acetylenic Ketones | 2-Acylmethyl-1,3-dithiolo[4,5-b]quinoxaline | S-Alkylation/Cyclization |

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution is a key strategy for modifying the quinoxaline (B1680401) core. While this compound itself can undergo substitution, these reactions are more commonly performed on activated precursors like 2,3-dichloroquinoxaline (B139996).

The reaction of quinoxaline diones with hydrazine (B178648) hydrate (B1144303) is a well-established method for introducing a hydrazinyl group. Specifically, quinoxaline-2,3(1H,4H)-dione, when treated with boiling aqueous hydrazine, is converted into 3-hydrazinoquinoxalin-2(1H)-one. rsc.org This reaction demonstrates a nucleophilic substitution where a carbonyl (or thione) group is displaced by the hydrazine nucleophile. This transformation is significant as the resulting hydrazinyl derivative serves as a valuable intermediate for synthesizing more complex heterocyclic systems, such as triazoloquinoxalines. arcjournals.orgnih.gov For instance, reacting 1,4-dihydro-quinoxaline-2,3-dione with hydrazine hydrate is a key step in preparing 3-hydrazino-1H-quinoxalin-2-one. arcjournals.org

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the quinoxaline ring, particularly when electron-withdrawing groups are present or when good leaving groups are attached to the C2 and C3 positions. The compound 2,3-dichloroquinoxaline is a highly versatile electrophile for SNAr reactions. udayton.edu The two chlorine atoms are effective leaving groups, rendering the C2 and C3 positions susceptible to attack by a wide array of nucleophiles. udayton.edu

This methodology allows for the facile formation of carbon-heteroatom bonds:

Carbon-Sulfur (C-S) Bonds: Reaction of 2,3-dichloroquinoxaline with sulfur nucleophiles, such as sodium hydrogen sulfide (B99878) (NaSH), provides an efficient route to quinoxaline-2,3(1H,4H)-dithione itself. nih.gov

Carbon-Nitrogen (C-N) Bonds: Nitrogen nucleophiles, including various amines, react readily with 2,3-dichloroquinoxaline to yield 2,3-diamino-substituted quinoxalines. udayton.edunih.gov

Carbon-Oxygen (C-O) Bonds: Oxygen nucleophiles, like alkoxides or phenoxides, can displace the chlorine atoms to form 2,3-dialkoxy or 2,3-diaryloxy quinoxaline derivatives. udayton.edu

Table 2: SNAr Reactions on 2,3-Dichloroquinoxaline

| Nucleophile | Bond Formed | Product Class |

|---|---|---|

| R-SH / R-S⁻ | C-S | Thioether derivatives |

| R-NH₂ / R₂NH | C-N | Amino derivatives |

| R-OH / R-O⁻ | C-O | Ether/alkoxy derivatives |

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

This compound and its tautomeric form, quinoxaline-2,3-dithiol (B7734207), are excellent precursors for the synthesis of poly-fused heterocyclic systems through cycloaddition and condensation reactions. researchgate.net The dithiol tautomer can react with biselectrophiles to construct new rings fused to the quinoxaline core.

A notable example is the reaction of quinoxaline-2,3-dithiol with α-acetylenic ketones in the presence of a base. This reaction proceeds to form 2-acylmethyl-1,3-dithiolo[4,5-b]quinoxaline derivatives. researchgate.net Similarly, reaction with 1-bromo-2-acylacetylenes yields 2-acylmethylene-1,3-dithiolo[4,5-b]quinoxalines. researchgate.net These reactions create a five-membered dithiole ring fused to the pyrazine (B50134) ring of the quinoxaline, demonstrating a powerful strategy for building complex, multi-ring structures. Such fused systems are of significant interest in materials science and medicinal chemistry.

Investigation of Tautomeric Forms and Their Chemical Implications

This compound can exist in different tautomeric forms, which significantly influences its chemical reactivity. The primary equilibrium is between the dithione form and the dithiol (quinoxaline-2,3-dithiol) form.

Dithione Form: Quinoxaline-2,3(1H,4H)-dithione is the stable tautomer in the solid state and in many solvents. In this form, the molecule has two thiocarbonyl (C=S) groups and two N-H protons.

Dithiol Form: Quinoxaline-2,3-dithiol features two thiol (-SH) groups attached to the aromatic quinoxaline ring. This tautomer is crucial for reactions involving the sulfur atoms as nucleophiles in cycloaddition and condensation reactions. researchgate.net

Thiol-Thione Form: An intermediate tautomer, 3-mercaptoquinoxalin-2(1H)-thione, can also exist in the equilibrium.

The tautomeric equilibrium is dependent on factors such as the solvent, temperature, and pH. clockss.org The ability to exist in these different forms is a key aspect of the compound's chemical versatility. For example, electrophilic attack typically occurs on the sulfur atoms of the deprotonated dithiol form, while cycloaddition reactions often utilize the neutral dithiol tautomer. Understanding this tautomerism is essential for predicting and controlling the outcomes of its chemical transformations. clockss.org

Coordination Chemistry of Quinoxaline 2,3 Dithione and Its Ligand Systems

Ligational Behavior of Quinoxaline-2,3-dithione and its Derivatives

This compound primarily exists in a thione-thiol tautomeric form, allowing it to coordinate with metal ions as a dithiol or a dithione. In its deprotonated dithiolate form, it acts as a potent chelating agent, typically binding to metal centers through its two sulfur atoms. This bidentate coordination is a common feature in its complexes.

Derivatives of quinoxaline (B1680401) can also exhibit varied ligational behavior. For instance, Schiff base derivatives can act as tetradentate ONNO donor ligands. nih.gov In other cases, quinoxaline-based ligands coordinate through nitrogen and oxygen donor sites. eurjchem.com The specific coordination mode is influenced by the substituents on the quinoxaline ring, the nature of the metal ion, and the reaction conditions. The flexibility in its coordination allows for the formation of both mononuclear and polynuclear complexes. For example, some studies report the formation of polymeric structures where the quinoxaline dithiolate acts as a bridging ligand between metal ions. isca.in

Synthesis and Characterization of Metal Dithiolene Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. rdd.edu.iq The template method, involving the in-situ formation of the complex from its constituents, has also been employed for synthesizing complexes of Ni(II) and Cu(II). aau.edu.et

A variety of analytical and spectroscopic techniques are used to characterize these complexes. Elemental analysis, molar conductance, and magnetic susceptibility measurements provide initial insights into the stoichiometry and electronic configuration of the metal center. nih.govrdd.edu.iq Spectroscopic methods are crucial for elucidating the structure and bonding:

Infrared (IR) Spectroscopy: Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of C=S, C=N, and N-H groups. isca.inrdd.edu.iq

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining its geometry. rdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its complexes, especially for diamagnetic metal ions like Zn(II). rdd.edu.iqnih.gov

Mass Spectrometry: Confirms the molecular weight and fragmentation pattern of the complexes. nih.gov

Thermal Analysis (TG/DTA): Investigates the thermal stability of the complexes and the nature of their decomposition. eurjchem.comrdd.edu.iq

Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II))

This compound and its derivatives form stable complexes with a range of first-row transition metal ions. Spectrophotometric studies have been conducted on complexes of Co(II) and Ni(II) with quinoxaline-2,3-dithiol (B7734207). isca.in The synthesis and characterization of solid complexes of Co(II), Ni(II), and Cu(II) with derivatives of quinoxaline-2,3-dione have also been reported, typically forming complexes with a 2:1 ligand-to-metal mole ratio. rdd.edu.iq

Mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) with Schiff base derivatives of quinoxalin-2(1H)-one have been synthesized and characterized. nih.gov Similarly, Ni(II) and Cu(II) complexes have been prepared from quinoxaline-2,3-dione and hydroquinone. aau.edu.et The coordination environment and geometry of these complexes are highly dependent on the specific metal ion and the ligand used.

| Metal Ion | Typical Geometry | Coordination | Reference |

| Co(II) | Octahedral, Tetrahedral | N, O, S donors | eurjchem.comisca.inrdd.edu.iq |

| Ni(II) | Octahedral, Square Planar | N, O, S donors | isca.inrdd.edu.iqaau.edu.et |

| Cu(II) | Octahedral, Square Planar | N, O, S donors | isca.inrdd.edu.iqaau.edu.et |

| Zn(II) | Octahedral, Tetrahedral | N, O donors | nih.goveurjchem.com |

Structural Features and Stereochemical Arrangements of Metal Complexes

The metal complexes of this compound and its derivatives exhibit diverse structural features and stereochemical arrangements. The geometry around the metal center can range from square planar to tetrahedral and octahedral. eurjchem.comisca.inrdd.edu.iq

For instance, magnetic and spectral data suggest that some Ni(II) complexes adopt monomeric square planar structures, while others have octahedral stereochemistry. isca.in In the case of bis(quinoxaline-2,3-dithiolato)nickel(II), the sulfur atoms are coordinated to the Ni(II) center. isca.in Complexes of Co(II) and Zn(II) with certain quinoxaline derivatives have been found to possess tetrahedral structures, whereas the corresponding Ni(II) and Cu(II) complexes are octahedral. isca.in

Polymeric structures have also been proposed for Co(II) and Ni(II) complexes with quinoxaline-2,3-dithiol, where the polymer chains consist of alternating metal ions and quinoxalinedithiolates. isca.in In some copper(II) halide complexes with substituted quinoxalines, the organic ligand acts as a bridge, leading to polymeric, square-planar structures. rsc.org The self-assembly of pyridine-quinoxaline hybrids with Cu(I) can lead to dimeric, double-decker metallocyclophane structures with a specific meso symmetry. nih.gov

Electronic Redistribution and Redox Properties in Metal-Ligand Systems

The interaction between the metal ion and the quinoxaline-based ligand often leads to significant electronic redistribution. This is particularly evident in complexes with redox-active ligands. The electrochemical behavior of these complexes can be studied using techniques like cyclic voltammetry. nih.gov

In some Ru(II) complexes with polypyridyl bridging quinoxaline ligands, the first oxidation is metal-based, while the first reduction is centered on the bridging ligand. isca.in The redox properties of the catalytic site in some systems can be altered through remote metal coordination without changing the immediate coordination environment. isca.in However, in diiron dithiolate complexes with a quinoxaline bridge, the electrochemical instability of the reduced quinoxaline ligand suggested they were not ideal models for hydrogenase active sites. nih.gov

In systems with open-shell, redox-active ligands, oxidation can be ligand-based. For example, in certain nickel and zinc complexes, two one-electron oxidation processes are centered on the ligand. frontiersin.org This oxidation can change the ligand's structure and electronic properties, which in turn affects the ligand field splitting and the acceptor character of the ligand. frontiersin.org

Applications of this compound Metal Complexes in Catalysis Research

Metal complexes derived from quinoxaline and its analogues have shown promise in the field of catalysis. The ability to tune the electronic and steric properties of the ligand, and consequently the metal center, makes them attractive candidates for catalytic applications.

For example, certain iridium complexes with quinoxaline-based ligands have been investigated as catalysts where the redox properties of the catalytic site can be modified by coordinating a second metal to a remote site on the ligand. isca.in Zinc complexes containing quinoxaline-type ligands have been successfully used to catalyze the copolymerization of cyclohexene (B86901) oxide and carbon dioxide. researchgate.net Furthermore, heterogeneous catalysis involving quinoxalin-2(1H)-one derivatives, a closely related class of compounds, has been explored for various C-H functionalization reactions, highlighting the potential of these scaffolds in developing recyclable and sustainable catalytic systems. mdpi.com

Spectroscopic and Structural Elucidation of Quinoxaline 2,3 Dithione Compounds

Vibrational Spectroscopy Analysis (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and bonding arrangements within a molecule. For Quinoxaline-2,3-dithione, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. The compound's tautomeric nature means that vibrational modes for both the dithione and dithiol forms could be present, depending on the sample's state (solid or in solution) and the solvent used.

Key expected vibrational frequencies include:

N-H Stretching: In the 1,4-dihydrothis compound tautomer, the N-H groups would exhibit stretching vibrations, typically appearing as broad bands in the region of 3100-3400 cm⁻¹.

S-H Stretching: The dithiol tautomer (Quinoxaline-2,3-dithiol) would be characterized by a weak S-H stretching band, usually found in the 2550-2600 cm⁻¹ range.

C=S Stretching: The thiocarbonyl (thione) groups are expected to show stretching vibrations in the fingerprint region, typically between 1050 cm⁻¹ and 1250 cm⁻¹.

Aromatic C=C and C-H Stretching: The quinoxaline (B1680401) ring system gives rise to characteristic aromatic C=C stretching vibrations between 1400-1600 cm⁻¹ and C-H stretching vibrations just above 3000 cm⁻¹.

While detailed experimental IR data for the parent this compound is not widely published, analysis of related quinoxaline derivatives shows characteristic bands for the core structure that are consistent with these expected regions nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic compounds in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms. For this compound, NMR is particularly useful for investigating the tautomeric equilibrium in different solvents.

The ¹H NMR spectrum of this compound provides information on its proton environments. In a solvent like DMSO-d₆, the compound predominantly exists as the dithiol tautomer, Quinoxaline-2,3-dithiol (B7734207) rsc.org. The key signals observed are:

Aromatic Protons: The protons on the benzene (B151609) ring of the quinoxaline moiety typically appear as a complex multiplet system in the aromatic region of the spectrum.

Thiol Protons (S-H): A characteristic signal for the S-H protons is observed at approximately 14 ppm rsc.org. The downfield shift of this signal suggests significant deshielding, possibly due to intramolecular hydrogen bonding or the acidic nature of the thiol protons.

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| ~14 | S-H (thiol protons) | rsc.org |

| Aromatic Region | Ar-H (quinoxaline ring protons) | rsc.org |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum would show distinct signals for the carbon atoms in the quinoxaline ring and the thiocarbonyl/thiol-substituted carbons. In the dithiol tautomer, one would expect to see signals for the aromatic carbons and the two carbons bonded to the sulfur atoms (C-S). In the dithione form, the thiocarbonyl carbons (C=S) would appear significantly downfield. Published spectra for 2,3-quinoxalinedithiol in DMSO-d₆ confirm the presence of signals corresponding to the aromatic carbons and the C-S carbons rsc.org.

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| Aromatic Region | Aromatic carbons of the quinoxaline ring | rsc.org |

| Downfield Region | C-S (thiol-substituted carbons) | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₈H₄N₂S₂, giving it a monoisotopic mass of 191.9816 Da nih.gov. The dithiol tautomer, C₈H₆N₂S₂, has a molecular weight of approximately 194.3 g/mol nih.gov.

Electron ionization mass spectrometry (EI-MS) data reveals a fragmentation pattern that helps confirm the structure. The mass spectrum shows a prominent molecular ion peak and several key fragment ions resulting from the breakdown of the parent molecule nih.gov.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Reference |

|---|---|---|

| 194 | [M]⁺ (Molecular ion of dithiol tautomer) | nih.gov |

| 152 | [M - C₂H₂N₂]⁺ or [M - S]⁺ related fragments | nih.gov |

| 150 | Fragment from loss of sulfur-containing species | nih.gov |

| 134 | Fragment from loss of multiple sulfur/carbon species | nih.gov |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and crystal packing information. A comprehensive search of the available scientific literature and crystallographic databases did not yield a solved single-crystal X-ray structure for the parent compound, this compound. While crystal structures for numerous quinoxaline derivatives have been reported, offering insights into the behavior of the core ring system, specific experimental data on the solid-state structure of this compound itself is not currently available nih.govresearchgate.netnih.govmdpi.com. Therefore, details regarding its crystal system, space group, and specific intramolecular dimensions cannot be presented.

Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR)

Electronic spectroscopy, utilizing ultraviolet (UV), visible (Vis), and near-infrared (NIR) light, probes the electronic transitions within a molecule. The quinoxaline ring system, with its extended π-conjugation, is a strong chromophore. The presence of sulfur atoms as thione or thiol groups further influences the electronic structure, typically shifting the absorption maxima to longer wavelengths (a bathochromic shift).

The UV-Vis spectrum of this compound is expected to display intense absorptions corresponding to π→π* transitions associated with the aromatic system and weaker n→π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. While specific, experimentally determined absorption maxima (λₘₐₓ) for the parent this compound are not detailed in the searched literature, studies on related quinoxaline derivatives show strong absorption in the UV and visible regions nih.govnih.gov. The emission properties, such as fluorescence, are also highly dependent on the molecular structure and environment, with many quinoxaline derivatives being known to be fluorescent nih.gov.

Electrochemical Studies (Cyclic Voltammetry) for Redox Activity of this compound Compounds

The redox activity of this compound and its derivatives is a key area of investigation, providing insights into their electron transfer capabilities, which is crucial for applications in materials science and medicinal chemistry. Cyclic voltammetry (CV) is a primary technique employed to probe these properties, revealing the potentials at which the compounds undergo oxidation and reduction, the stability of the resulting species, and the kinetics of the electron transfer processes.

The electrochemical behavior of the quinoxaline ring system itself is well-documented, typically involving the reduction of the pyrazine (B50134) ring. However, the introduction of the dithione functional groups at the 2 and 3 positions significantly influences the molecule's electronic properties and introduces new redox-active centers. The this compound molecule can exist in tautomeric forms, as quinoxaline-2,3-dithiol, and its electrochemical behavior is often studied in the form of its metal dithiolate complexes.

Detailed research findings from cyclic voltammetry studies on metal complexes of quinoxaline-2,3-dithiolate have provided valuable information on the ligand's redox activity. In these complexes, the dithiolene character of the ligand makes it highly redox-active. The cyclic voltammograms of such complexes often display multiple redox waves, which can be attributed to both the metal center and the quinoxaline-2,3-dithiolate ligand.

For instance, in certain molybdenum complexes, the quinoxaline-2,3-dithiolate ligand has been shown to undergo reversible one-electron redox processes. These ligand-based redox couples are a characteristic feature of dithiolene complexes, where the ligand can exist in different oxidation states (dithiolate, radical anion, and dithione). The precise potentials of these redox events are influenced by the nature of the metal and the other ligands present in the complex, yet they provide a window into the intrinsic redox properties of the this compound scaffold.

Studies on related quinoxaline derivatives further illuminate the expected redox behavior. For example, the reduction of the quinoxaline di-N-oxide derivatives has been extensively studied, showing that the first reduction is typically a reversible or quasi-reversible process corresponding to the formation of a radical anion. While structurally different, these studies underscore the capacity of the quinoxaline core to accept electrons.

The following table summarizes the general electrochemical characteristics observed for quinoxaline derivatives and dithiolene complexes, providing a comparative context for the expected redox activity of this compound.

| Compound Class | Typical Redox Process | General Observations from Cyclic Voltammetry |

|---|---|---|

| Quinoxaline Di-N-Oxides | Reduction of the N-oxide functionality | First reduction is often a reversible or quasi-reversible one-electron process, forming a radical anion. |

| 2,3-Disubstituted Quinoxalines | Reduction of the pyrazine ring | The reduction potentials are sensitive to the nature of the substituents at the 2 and 3 positions. |

| Metal Dithiolene Complexes (including quinoxaline-2,3-dithiolate) | Ligand-based and metal-based redox events | Often exhibit multiple, reversible, one-electron redox waves corresponding to the different oxidation states of the dithiolene ligand. |

While direct and detailed cyclic voltammetry data for the free this compound ligand is not extensively reported in publicly available literature, the studies on its metal complexes consistently demonstrate its significant redox activity. The dithiolene moiety is a potent redox-active group, and the quinoxaline backbone provides a robust and tunable electronic framework. Further research focusing on the electrochemical properties of the uncomplexed this compound would be invaluable for a more complete understanding of its redox chemistry.

Despite extensive and targeted searches for theoretical and computational investigations focusing specifically on this compound and its tautomer, Quinoxaline-2,3-dithiol, sufficient data to construct the requested article is not available in the public domain.

While a wealth of computational research exists for related compounds such as quinoxaline-2,3-dione, 2,3-diphenylquinoxaline, and other quinoxaline derivatives, the strict requirement to focus solely on "this compound" prevents the use of this information. The creation of a thorough, informative, and scientifically accurate article as per the detailed outline is therefore not possible without the specific computational data for the target molecule.

Theoretical and Computational Investigations of Quinoxaline 2,3 Dithione Systems

Molecular Orbital Theory and Quantum Chemical Computations

Theoretical and computational investigations into the quinoxaline-2,3-dithione system provide significant insights into its electronic structure and reactivity. While specific computational studies exclusively focused on this compound are limited in publicly available literature, a wealth of data on closely related quinoxaline (B1680401) derivatives allows for a comprehensive theoretical understanding. Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular orbital landscape of these systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of paramount importance as they govern the molecule's electronic properties and reactivity. For quinoxaline derivatives, the HOMO is typically a π-orbital distributed over the entire aromatic system, while the LUMO is a π*-orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions.

In many quinoxaline-based compounds, both the HOMO and LUMO energy levels can be finely tuned by the introduction of various substituent groups. nih.gov Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, effectively reducing the HOMO-LUMO gap. This principle is widely exploited in the design of quinoxaline derivatives for applications in organic electronics, such as organic solar cells and light-emitting diodes. wu.ac.thnih.gov

Computational methods like DFT, often with basis sets such as B3LYP/6-311G(d,p), are employed to calculate the energies of these frontier orbitals and predict the electronic absorption spectra, which correspond to electronic transitions from the ground state to excited states. nih.gov Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra and understanding the nature of electronic excitations. wu.ac.th

To illustrate the typical molecular orbital characteristics of quinoxaline systems, the following interactive data table presents representative calculated values for a generic quinoxaline derivative, as specific data for this compound is not available.

| Computational Parameter | Representative Value (eV) | Description |

| EHOMO | -6.0 to -5.0 | Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger electron-donating ability. |

| ELUMO | -2.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 2.5 to 3.5 | Energy difference between HOMO and LUMO. A smaller gap generally correlates with higher reactivity. |

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving quinoxaline systems. Theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction pathways.

One of the key reaction pathways associated with this compound is its synthesis from quinoxaline-2,3-dione. This transformation typically involves thionation agents like Lawesson's reagent or phosphorus pentasulfide. Computational studies on analogous thionation reactions have provided insights into the plausible mechanisms. These studies often reveal a multi-step process involving the formation of intermediate species.

Furthermore, this compound can exist in different tautomeric forms. Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the potential tautomers include the dithione, thione-thiol, and dithiol forms. Computational studies are invaluable in determining the relative stabilities of these tautomers in different environments (gas phase or in various solvents). researchgate.net DFT calculations can predict the optimized geometries and relative energies of the tautomers, helping to identify the most stable form under specific conditions.

The following interactive data table summarizes the types of computational investigations that are typically performed to understand the reaction mechanisms and pathways of quinoxaline systems.

| Type of Investigation | Computational Method | Information Obtained |

| Reaction Pathway Analysis | DFT, Transition State Theory | Identification of intermediates and transition states, calculation of activation energies, determination of reaction kinetics. |

| Tautomer Stability Analysis | DFT, PCM (Polarizable Continuum Model) | Optimized geometries and relative energies of tautomers, prediction of the most stable tautomeric form in different solvents. |

| Mechanistic Elucidation of Synthesis | DFT | Step-by-step mechanism of formation from precursors, role of catalysts and reagents. |

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, the established computational methodologies applied to related quinoxaline derivatives provide a robust framework for predicting and understanding its chemical behavior.

Advanced Applications and Functional Materials Research

Development of Electroluminescent Materials and Organic Light-Emitting Devices (OLEDs)

Research into the application of quinoxaline-2,3-dithione and its derivatives in electroluminescent materials and organic light-emitting devices (OLEDs) is an emerging area. The inherent properties of heterocyclic compounds are being explored for their potential in various optoelectronic devices. raidghost.com Specifically, methyl-quinoxaline-2,3-dithione has been identified as a compound of interest in the development of materials for applications such as organic light-emitting diodes (OLEDs). raidghost.com The electronic characteristics of these molecules are being theoretically analyzed to understand the relationship between their structure and electronic properties, which is crucial for designing efficient electroluminescent materials. raidghost.com

Integration in Chromophores for Photoluminescence Applications

The unique structure of this compound makes it a candidate for integration into chromophores for photoluminescence applications. The development of fluorescent sensors and dyes is an area of significant research, and quinoxaline (B1680401) derivatives are being investigated for these purposes. raidghost.com While specific studies focusing solely on the photoluminescent properties of this compound are limited, the broader class of quinoxaline compounds is recognized for its potential in creating fluorescent materials. raidghost.com

Utilization in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPV)

In the field of solar energy, this compound derivatives are being explored for their potential use in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPV). A study on methyl-quinoxaline-2,3-dithione highlights its relevance in the context of organic sensitizers for DSSCs. raidghost.com Theoretical investigations into the effects of heterocyclic compounds as π-bridges in organic dyes are being conducted to enhance the performance of these solar cells. raidghost.com The aim is to leverage the electronic properties of these compounds to improve light absorption and charge transfer within the solar cell device.

Exploration as Components in Conjugated Polymers for Electronic Devices

This compound is being investigated as a building block for conjugated polymers intended for use in electronic devices. The electrical and optical properties of conjugated polymers containing thiophene (B33073) units are of particular interest. epdf.pub The synthesis of helical poly(quinoxaline-2,3-diyl)s suggests the potential for creating structured polymers with specific functionalities. These polymers could find applications in various electronic components where controlled molecular arrangement is key to performance.

Research into Chromogenic and Fluorogenic Anion Sensing Capabilities

The ability of this compound and its derivatives to act as chromogenic and fluorogenic anion sensors is an active area of research. These compounds can be designed to exhibit a change in color or fluorescence upon binding with specific anions. This property is valuable for the development of sensors for environmental, medical, and industrial applications. raidghost.com The design of such sensors involves creating a system where the interaction with an anion alters the electronic structure of the quinoxaline moiety, leading to a detectable optical response.

Investigation as Corrosion Inhibitors for Metallic Substrates

This compound has been identified as a potential corrosion inhibitor for metallic substrates. Nitrogen-based heterocyclic compounds are known to be effective corrosion inhibitors due to their ability to form strong coordination bonds with metal atoms. researchgate.net The presence of sulfur atoms in the this compound structure further enhances its potential for this application.

Studies have shown that quinoxaline derivatives can effectively inhibit the corrosion of steel. raidghost.com The mechanism of inhibition is believed to involve the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The efficiency of these inhibitors is influenced by their molecular structure and the nature of the substituents on the quinoxaline ring. researchgate.net

| Compound | Metal | Corrosive Medium | Inhibition Efficiency |

| Methyl-quinoxaline-2,3-dithione derivative | Steel | Not Specified | High |

Table 1: Corrosion inhibition data for a methyl-quinoxaline-2,3-dithione derivative on steel. raidghost.com

Investigations in Chemotherapeutics and Agrochemicals Research Focus

Design and Synthesis of Quinoxaline-2,3-dithione Derivatives for Biological Activity Investigations

The core structure of this compound serves as a versatile starting point for the synthesis of novel compounds with potential biological applications. The synthesis of the parent compound, quinoxaline-2,3(1H,4H)-dithione, can be achieved through various methods, including the use of thionating agents like phosphorus pentasulfide, thiourea (B124793), or sodium hydrogen sulfide (B99878). nih.gov One effective method involves the thionation of quinoxaline-2,3(1H,4H)-dione with a zwitterionic dipyridine-diphosphorus pentasulfide complex, yielding the dithione in high purity. nih.gov Another route involves the reaction of 2,3-dichloroquinoxaline (B139996) with thiourea or sodium hydrogen sulfide. nih.gov

Once synthesized, the this compound core is further modified to generate a library of derivatives. These modifications are strategically designed to enhance specific biological activities. For instance, alkylation reactions at the nitrogen atoms of the quinoxaline (B1680401) ring have been employed to create new derivatives. imist.ma The versatility of the dithione scaffold allows for the introduction of various functional groups and heterocyclic rings, leading to compounds with diverse pharmacological profiles. The primary goal of these synthetic efforts is to explore the structure-activity relationships and to develop compounds with improved potency and selectivity for various therapeutic and agricultural targets.

Studies on Antimicrobial Activity Classes in Laboratory Models

This compound derivatives have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a range of bacteria and fungi.

Antibacterial Activity: Research has shown that certain quinoxaline derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some synthesized compounds were highly active against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. scholarsresearchlibrary.com The minimum inhibitory concentrations (MIC) of these compounds vary depending on the specific substitutions on the quinoxaline nucleus. imist.ma

Antifungal Activity: In the realm of agricultural applications, quinoxaline derivatives have been investigated as potential fungicides. rsc.orgnih.gov Specific derivatives have shown potent activity against plant pathogenic fungi like Rhizoctonia solani. nih.gov For instance, compound 5j exhibited an EC50 value of 8.54 μg/mL against R. solani, which was superior to the commercial fungicide azoxystrobin. nih.gov Furthermore, some thiazolidinone, azetidinone, and imidazolinone derivatives of quinoxaline-2,3-dione have displayed significant antifungal activity against Aspergillus niger and Aspergillus fumigatus. ijpda.org

Antiviral Activity: The antiviral potential of quinoxaline derivatives has also been a subject of investigation. nih.govscispace.comexlibrisgroup.com While much of the research is on the broader class of quinoxalines, the core scaffold is recognized for its promise in developing new antiviral therapies. nih.gov

| Compound/Derivative | Microorganism | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 5j | Rhizoctonia solani (fungus) | EC50 | 8.54 μg/mL | nih.gov |

| Compound 5t | Rhizoctonia solani (fungus) | EC50 | 12.01 μg/mL | nih.gov |

| Azoxystrobin (Commercial Fungicide) | Rhizoctonia solani (fungus) | EC50 | 26.17 μg/mL | nih.gov |

| Thiazolidinone, Azetidinone, and Imidazolinone derivatives | Aspergillus niger, Aspergillus fumigatus | Activity noted | Significant | ijpda.org |

Exploration of Anticancer and Antiproliferative Potentials in Cellular Models

The anticancer properties of quinoxaline derivatives have been extensively studied, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines. ekb.egnih.govnih.govmdpi.com

Several studies have reported the synthesis of novel quinoxaline derivatives and their evaluation against human cancer cell lines such as HCT116 (colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov For instance, certain 3-(methylquinoxalin-2-yl)amino derivatives showed significant anticancer activity against the HCT116 cell line, with IC50 values as low as 2.5 µM. nih.gov Similarly, tetrazolo[1,5-a]quinoxaline (B8696438) derivatives have exhibited high inhibitory effects against multiple tumor cell lines, in some cases exceeding the potency of the reference drug doxorubicin. nih.gov

The mechanism of action for the anticancer activity of some quinoxaline derivatives has been linked to the induction of apoptosis. nih.gov For example, compound VIIIc was found to cause cell cycle arrest at the G2/M phase in HCT116 cells. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Compound VIId | HCT116 (Colon) | IC50 | 7.8 | nih.gov |

| Compound VIIIc | HCT116 (Colon) | IC50 | 2.5 | nih.gov |

| Compound VIIIe | HCT116 (Colon) | IC50 | 8.4 | nih.gov |

| Compound XVa | HCT116 (Colon) | IC50 | 4.4 | nih.gov |

| Compound 1 | A549 (Lung) | IC50 | 0.0027 | ekb.eg |

| Compound 3 | MCF7 (Breast) | IC50 | 0.0022 | ekb.eg |

Research into Kinase Inhibition and Other Enzyme Modulation Activities

Quinoxaline derivatives are recognized as a significant class of protein kinase inhibitors, which play a crucial role in cellular signaling pathways implicated in diseases like cancer. ekb.egekb.eg They often act as ATP-competitive inhibitors for a variety of kinases. nih.govekb.eg

Specific kinases targeted by quinoxaline derivatives include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-Met kinase, and Apoptosis Signal-Regulating Kinase 1 (ASK1). ekb.eglookchem.comnih.gov For example, a series of novel quinoxaline derivatives were synthesized and showed potent inhibitory activity against the c-Met kinase enzyme. lookchem.com Another study reported a dibromo-substituted quinoxaline derivative as an effective inhibitor of ASK1 with an IC50 value of 30.17 nM. nih.gov The ability of these compounds to inhibit key kinases underscores their potential as targeted cancer therapeutics.

| Compound/Derivative | Target Kinase | Activity Metric | Value (nM) | Source |

|---|---|---|---|---|

| Compound 26e | ASK1 | IC50 | 30.17 | nih.gov |

Investigations of Insecticidal and Pesticidal Activities in Controlled Studies

In the field of agrochemicals, quinoxaline derivatives have been investigated for their insecticidal and pesticidal properties. researchgate.netnih.govacs.orgnih.govsapub.org

Studies have demonstrated that novel thiazole-fused quinoxalines possess insecticidal activity against pests like the cotton leafworm (Spodoptera litura). nih.gov One particular derivative, compound 3, exhibited high mortality rates against the 2nd and 4th instar larvae of S. litura, with LC50 values of 141.02 and 366.73 mg L⁻¹, respectively, after 5 days of treatment. nih.gov Another study focused on the design of quinoxaline derivatives with insecticidal potential against the cowpea aphid (Aphis craccivora). acs.org Compound 16 from this study was identified as the most toxic agent, with an LC50 value of 0.021 ppm after 24 hours of treatment. acs.org

Furthermore, some quinoxaline derivatives have shown herbicidal activity, with one compound identified as a protoporphyrinogen (B1215707) oxidase-inhibiting herbicide. researchgate.netnih.gov

| Compound/Derivative | Pest | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 3 | Spodoptera litura (2nd instar larvae) | LC50 | 141.02 mg L⁻¹ | nih.gov |

| Compound 3 | Spodoptera litura (4th instar larvae) | LC50 | 366.73 mg L⁻¹ | nih.gov |

| Compound 16 | Aphis craccivora | LC50 | 0.021 ppm | acs.org |

Neuropharmacological Research and Studies on Neurological Activity in Animal Models

The neuropharmacological potential of quinoxaline-2,3-dione derivatives has been explored in animal models, particularly for their effects on neurological disorders. nih.govresearcher.lifenih.govpharmaceuticaljournal.netresearchgate.net

In one study, novel quinoxaline-2,3-dione derivatives were synthesized and evaluated for their curative effects against ethidium (B1194527) bromide-induced demyelination in rats, a model for neuromuscular disorders. nih.govresearcher.lifenih.gov The administration of these synthesized compounds was shown to reverse neuromuscular deficits such as muscle weakness, discoordination, and loss of locomotor activity caused by the demyelinating agent. nih.govresearcher.lifenih.gov The therapeutic potential was assessed using various behavioral tests, including the open-field exploratory behavior test, rota-rod test, grip strength test, and beam walk test. nih.govresearcher.life These findings suggest that quinoxaline-2,3-dione derivatives could be promising candidates for the development of treatments for neurodegenerative diseases.

Future Research Trajectories and Emerging Trends

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic routes for quinoxaline-2,3-dithione and its derivatives is a key area of future research. Traditional methods for the synthesis of quinoxalines often involve harsh reaction conditions, such as high temperatures and the use of strong acid catalysts. nih.gov Current research is focused on overcoming these limitations by exploring greener and more sustainable alternatives.

One promising approach is the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste and environmental impact. mdpi.com For instance, the development of solid acid catalysts like TiO2-Pr-SO3H has shown potential for facilitating quinoxaline (B1680401) synthesis at room temperature. nih.gov Another avenue of exploration is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. tsijournals.com A one-pot green synthesis for quinoxaline and its substituted derivatives has been developed using this technique, showcasing its potential for efficient and environmentally friendly production. tsijournals.com

Solvent-free reaction conditions, such as simple grinding methods, are also being investigated to enhance the atom economy of the synthesis. ias.ac.in An efficient one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives has been achieved at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions by a simple grinding method. ias.ac.in Furthermore, the use of water as a solvent in the absence of any catalyst presents a highly efficient and green route to quinoxalines and related compounds. semanticscholar.org

Future research will likely focus on the development of novel catalytic systems, including biocatalysis, and the optimization of reaction conditions to further enhance the sustainability and efficiency of this compound synthesis. The exploration of metal-free synthetic approaches is also gaining traction to avoid the use of potentially toxic and expensive metal catalysts. nih.gov

Advanced Functionalization and Derivatization for Tailored Properties

The ability to precisely modify the chemical structure of this compound is crucial for tailoring its properties for specific applications. Advanced functionalization and derivatization strategies are therefore a major focus of ongoing research.

A particularly significant area of development is the direct C-H functionalization of the quinoxaline core. nih.govresearchgate.netthieme-connect.deresearchgate.net This approach allows for the direct introduction of various functional groups onto the quinoxaline scaffold without the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. thieme-connect.de Researchers are exploring various methods for C-H functionalization, including multi-component tandem reactions that enable the one-pot introduction of diverse functionalities. nih.gov This includes the introduction of alkyl, aryl, and other functional groups to modulate the electronic and steric properties of the molecule. researchgate.net

The introduction of fluorine-containing groups, such as trifluoroalkyl and perfluoroalkyl moieties, is another important trend. nih.gov The incorporation of fluorine atoms can significantly alter the physical, chemical, and biological properties of organic molecules. nih.gov Visible-light-induced three-component reactions are being developed for the efficient synthesis of 3-trifluoroalkylated quinoxalin-2(1H)-ones, a strategy that could potentially be adapted for this compound. nih.gov

Future work in this area will likely involve the development of more selective and efficient C-H functionalization methods, including the use of photoredox catalysis and novel catalytic systems. The synthesis of a wider range of derivatives with tailored electronic and optical properties will be crucial for advancing their application in various fields.

Deeper Understanding of Structure-Property Relationships through Integrated Approaches

A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is essential for the rational design of new materials with desired functionalities. Future research will increasingly rely on integrated approaches that combine experimental studies with computational modeling.

Density Functional Theory (DFT) is a powerful computational tool being used to optimize electronic parameters and predict the optical and photovoltaic properties of quinoxaline derivatives. wu.ac.thresearchgate.net These theoretical studies can provide valuable insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in organic electronics. wu.ac.thresearchgate.net

Experimental techniques such as UV-vis and NMR spectroscopy, along with single-crystal X-ray diffraction, are used to characterize the structural and photophysical properties of these compounds. nih.gov By correlating the experimental data with computational predictions, researchers can gain a deeper understanding of how modifications to the molecular structure, such as the introduction of different functional groups, influence the electronic and optical properties. nih.gov

For instance, studies on dicyanopyrazinoquinoxalines and their dihydropyrazinoquinoxalinedione derivatives have shown that the conversion to hydrogen-bonding capable structures can modulate frontier molecular orbital energies and enhance thermal stability. nih.gov Future research will focus on expanding these integrated studies to a wider range of this compound derivatives to establish comprehensive structure-property relationship guidelines for the design of new materials.

Expansion of Applications in Optoelectronics and Renewable Energy Technologies

This compound and its derivatives are emerging as promising materials for applications in optoelectronics and renewable energy technologies, particularly in the field of organic solar cells (OSCs). rsc.orgmetu.edu.tr Their electron-accepting nature and tunable electronic properties make them attractive candidates for use as non-fullerene acceptors in OSCs. rsc.org

Research is focused on designing and synthesizing novel quinoxaline-based organic sensitizers for dye-sensitized solar cells (DSSCs), which have shown promising power conversion efficiencies. case.edu The quinoxaline unit acts as an effective electron acceptor, contributing to efficient charge separation and transport. case.edu Furthermore, quinoxaline-based conjugated polymers are being developed for use as donor materials in bulk heterojunction OSCs. metu.edu.tr

In addition to solar cells, quinoxaline derivatives are being explored for their potential in organic light-emitting diodes (OLEDs). A novel functionalization approach has been developed to create orange/red thermally activated delayed fluorescence (TADF) emitters based on the quinoxaline core, achieving high external quantum efficiencies in fabricated OLEDs. rsc.org

Future research will aim to further improve the performance of quinoxaline-based optoelectronic devices by designing new molecules with optimized energy levels, enhanced light-harvesting capabilities, and improved charge transport properties. The development of stable and efficient quinoxaline-based materials will be crucial for the advancement of next-generation organic electronic technologies.

Further Investigation into Biological Mechanisms and Target Identification

Quinoxaline derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govsapub.org Future research will focus on elucidating the specific biological mechanisms of action of this compound and its derivatives to identify their molecular targets.

Recent studies have investigated the potential of quinoxaline derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Molecular docking and dynamics simulations are being employed to understand the binding interactions between quinoxaline derivatives and their target proteins, providing a rational basis for the design of more potent and selective inhibitors. nih.gov

The antimicrobial properties of this compound derivatives are also a subject of ongoing investigation. nih.gov Understanding the mechanisms by which these compounds inhibit the growth of bacteria and fungi is crucial for the development of new antimicrobial agents to combat drug-resistant pathogens.

Future research in this area will involve a combination of in vitro and in vivo studies, along with advanced computational modeling, to identify the specific cellular pathways and molecular targets affected by this compound derivatives. This knowledge will be instrumental in the development of new therapeutic agents with improved efficacy and reduced side effects.

Development of this compound as Precursors for Complex Chemical Architectures

This compound serves as a versatile building block for the synthesis of more complex and functionally diverse chemical architectures. Its reactive dithione functionality allows for a variety of chemical transformations, making it a valuable precursor in organic synthesis.

The thione groups can be alkylated, oxidized, or used in cycloaddition reactions to construct novel heterocyclic ring systems. For example, the synthesis of spiro[thiadiazoline-quinoxaline] derivatives has been achieved through 1,3-dipolar cycloaddition reactions of 3-methylquinoxaline-2-thione. nih.gov The synthesized quinoxaline dithiones can be further modified to provide a range of quinoxaline-based heterocyclic compounds with potential biological activities. nih.gov

The condensation of quinoxaline-2,3-dione with other reagents can lead to the formation of macrocyclic structures with potential applications in host-guest chemistry and materials science. imist.ma The development of new synthetic methodologies that utilize this compound as a starting material will continue to be an active area of research.

Future efforts will focus on exploring the full synthetic potential of this compound to create novel and complex molecules with unique properties and functionalities. This includes the development of cascade reactions and multicomponent reactions that can efficiently generate molecular complexity from this versatile precursor.

Q & A

Q. What are the common synthetic routes for Quinoxaline-2,3-dithione, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via acid-catalyzed condensation of benzene-1,2-diamine with oxalic acid, yielding 1,4-dihydroquinoxaline-2,3-dione, followed by thionation using phosphorus(V) oxychloride and thiourea . Alternatively, reacting quinoxaline-2,3-dithiol with carbonylating agents (e.g., triphosgene) under basic conditions (-78 to 50°C) produces the dithione form . Purity optimization involves:

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- Single-crystal X-ray diffraction : Resolves tautomeric states (e.g., dithione vs. dithiol) and confirms molecular geometry .

- NMR spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm), while NMR detects thiocarbonyl signals (δ 180–190 ppm) .

- FTIR : Strong C=S stretches near 1150–1250 cm distinguish the dithione form .

- UV-Vis : π→π* transitions in the 300–400 nm range indicate electronic properties relevant to ligand design .

Q. How does this compound interact with transition metals in coordination chemistry?

Methodological Answer: The dithione form acts as a bidentate ligand, coordinating metals via sulfur atoms. For example:

- Platinum(II) complexes : Synthesized by reacting [Pt(II)(i-Pr2pipdt)Cl] with disodium quinoxalinedithiolate, yielding luminescent complexes characterized by X-ray crystallography and cyclic voltammetry .

- Ruthenium catalysts : Ligand exchange with Ru precursors produces Z-selective olefin metathesis catalysts. Stability studies (e.g., TGA, NMR at 60°C) confirm thermal robustness .

Advanced Research Questions

Q. How does tautomeric equilibrium (dithione ⇌ dithiol) impact the reactivity of this compound?

Methodological Answer: The dithione form (C=S) predominates in solid and solution states, critical for ligand design . To study tautomerism:

- Variable-temperature NMR : Monitor proton shifts to assess equilibrium dynamics.

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G**) predict thermodynamic stability and electron distribution .

- X-ray crystallography : Resolves bond lengths (C–S ≈ 1.65 Å in dithione) to confirm tautomeric state .

Q. What strategies resolve contradictions in reported binding affinities for glutamate receptors?

Methodological Answer: Discrepancies in NMDA/AMPA receptor binding studies may arise from:

- pH dependence : Deprotonation at physiological pH enhances binding; use pH-controlled electrophysiology (e.g., patch-clamp with d-AP-5/NBQX blockers) .

- Purity variability : Validate compound purity via HPLC and mass spectrometry.

- Assay conditions : Compare competitive binding assays (e.g., -MDL-105,519 displacement) under standardized ionic strengths .

Q. How can computational methods guide the design of this compound derivatives for DAAO inhibition?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to screen derivatives against D-amino acid oxidase (PDB: 2E3N). Focus on hydrogen bonding with Arg-283 and π-stacking with FAD cofactor .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C6) with IC values from enzymatic assays .

- MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) in explicit solvent models .

Q. What experimental approaches validate the anti-proliferative mechanisms of this compound hybrids?

Methodological Answer:

Q. How is this compound utilized in stereoretentive olefin metathesis?

Methodological Answer: As a ligand precursor, it forms Ru complexes (e.g., Ru3) for Z-selective metathesis:

- Synthesis : React zinc dithiolate salt with Ru4 in THF under argon .

- Performance testing : Monitor conversion and selectivity in model reactions (e.g., 1-octene) via GC-MS.

- Stability optimization : Air-free handling and storage at -20°C prevent decomposition (>95% stability over 24 h) .

Q. What methodologies assess environmental degradation pathways of this compound-based pesticides?

Methodological Answer:

- Photolysis studies : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS/MS .

- Soil microcosm assays : Measure half-life (t) under aerobic/anaerobic conditions.

- Ecotoxicology : Test Daphnia magna acute toxicity (LC) and bioaccumulation factors .

Q. How do helical poly(quinoxaline-2,3-diyl)s achieve chiral amplification in asymmetric catalysis?

Methodological Answer:

- Polymer synthesis : Radical polymerization with chiral initiators induces helical conformation (CD spectroscopy) .

- Catalytic screening : Test enantioselectivity in model reactions (e.g., aldol addition) via chiral HPLC.

- Solvent effects : Compare helix inversion kinetics under varying polarity (e.g., toluene vs. DMF) using NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.